5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
説明
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-15-26-23-24(34-15)22(17-10-11-19(32-2)20(13-17)33-3)27-29(25(23)31)14-21(30)28-12-6-8-16-7-4-5-9-18(16)28/h4-5,7,9-11,13H,6,8,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVZTACNDTDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazolo[4,5-d]pyridazin class, which is known for various biological activities including anti-inflammatory and anticancer properties. The unique structural features of this compound contribute to its pharmacological profile.
Structural Characteristics
The molecular formula of this compound is C25H24N4O4S, with a molecular weight of approximately 468.55 g/mol. Its structure includes several functional groups that enhance its biological activity:
- Thiazole ring : Known for its role in various biological activities.
- Pyridazine moiety : Contributes to the compound's interaction with biological targets.
- Quinoline derivative : Imparts additional pharmacological properties.
Biological Activities
Research indicates that compounds similar to 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exhibit a range of biological activities:
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Anticancer Activity :
- Studies have shown that thiazolo[4,5-d]pyridazin derivatives can inhibit tumor growth in various cancer cell lines.
- Mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Effects :
- The compound has demonstrated potential in reducing inflammation in preclinical models.
- It may inhibit pro-inflammatory cytokines and modulate immune responses.
-
Antimicrobial Properties :
- Preliminary assays suggest activity against certain bacterial strains.
- Further studies are needed to elucidate the specific mechanisms involved.
Synthesis and Reaction Pathways
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. Key steps include:
- Preparation of the 3,4-dihydroquinoline intermediate through the Leuckart-Wallach reaction.
- Formation of the thiazolo-pyridazinone structure via cyclization reactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects in breast cancer cell lines | Significant reduction in cell viability was observed |
| Study 2 | Investigated anti-inflammatory properties using LPS-stimulated macrophages | Compound reduced TNF-alpha production |
| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria | Demonstrated effective inhibition at low concentrations |
The precise mechanism by which 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to cell growth and survival.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure Analogues
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Core : Identical thiazolo[4,5-d]pyridazin-4(5H)-one backbone.
- Key Differences :
- Position 7 : Phenyl group (vs. 3,4-dimethoxyphenyl in the target compound).
- Position 2 : Pyrrolidinyl substituent (vs. methyl group).
- Implications :
- The 3,4-dimethoxyphenyl group in the target compound may enhance electron density and binding affinity to aromatic receptor pockets compared to simple phenyl .
- The methyl group at position 2 in the target compound likely improves metabolic stability over pyrrolidinyl, which could introduce conformational flexibility .
Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives
Substituent-Based Analogues
Dihydroquinolinyl-Containing Derivatives
- Example: 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one .
- Key Differences: Core: Pyrimidin-4(3H)-one (vs. pyridazinone in the target compound). Substituents: A 3-methoxybenzylthio group at position 2 (vs. methyl group).
- Implications: The dihydroquinolinyl group enhances lipophilicity and may facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies .
3,4-Dimethoxyphenyl-Substituted Derivatives
- Example: 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives .
- Key Differences: Core: Quinazolinone (vs. thiazolo[4,5-d]pyridazinone). Substituents: 4-substitutedphenyl groups (vs. 3,4-dimethoxyphenyl).
- Implications: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects, which could enhance binding to enzymes like cytochrome P450 or monoamine oxidases .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely involves multi-step cyclization and functionalization, as seen in analogous thiazolo[4,5-d]pyridazinone derivatives (e.g., Scheme 3 in ).
- SAR Insights: The 3,4-dimethoxyphenyl group may enhance solubility and target affinity compared to unsubstituted phenyl groups. The thiazolo[4,5-d]pyridazinone core’s rigidity could improve metabolic stability over flexible cores like pyrimidinone .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use reflux conditions in ethanol or DMF for coupling reactions to ensure complete conversion of intermediates .
- Purify via recrystallization from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .
- Employ activated methylene compounds (e.g., from dithiazolium salts) to enhance reaction efficiency in heterocyclic ring formation .
Q. What spectroscopic and crystallographic methods are recommended for structural eludication?
- Methodology :
- Perform X-ray crystallography to resolve the 3D configuration of the thiazolo-pyridazinone core and substituents .
- Use NMR (¹H/¹³C) to confirm the presence of the 3,4-dimethoxyphenyl and dihydroquinoline moieties .
- Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times with synthetic intermediates .
Advanced Research Questions
Q. How should in vitro biological activity assays be designed to evaluate its potential as a kinase inhibitor?
- Methodology :
- Use enzyme-linked immunosorbent assays (ELISA) to measure inhibition of target kinases (e.g., EGFR or CDK2) at varying concentrations (1 nM–10 µM) .
- Include positive controls (e.g., staurosporine) and triplicate measurements to account for plate variability .
- Assess cytotoxicity in HEK-293 cells via MTT assays to differentiate between specific kinase inhibition and general toxicity .
Q. What computational approaches are used to predict its pharmacokinetics and binding affinity?
- Methodology :
- Perform molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the thiazolo-pyridazinone core .
- Predict ADMET properties (e.g., logP, plasma protein binding) using QSAR models in Schrödinger Suite .
- Validate predictions with in vitro hepatic microsome stability assays .
Q. How can researchers address solubility challenges in pharmacological studies?
- Methodology :
- Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo administration .
- Characterize solubility-temperature profiles via dynamic light scattering (DLS) .
- Modify the 3,4-dimethoxyphenyl group to introduce hydrophilic substituents (e.g., hydroxyl or amine groups) without compromising activity .
Q. What strategies are effective for detecting metabolic degradation products in hepatic studies?
- Methodology :
- Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS with positive/negative ion switching .
- Synthesize potential oxidative metabolites (e.g., quinoline N-oxide derivatives) as reference standards .
- Use high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites .
Q. How to design long-term stability studies under environmental or physiological conditions?
- Methodology :
- Expose the compound to simulated sunlight (UV-B lamps) and analyze degradation products via GC-MS to assess photostability .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
- Evaluate hydrolytic stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
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